molecular formula C22H23N3O3 B2380680 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide CAS No. 941989-23-7

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2380680
CAS No.: 941989-23-7
M. Wt: 377.444
InChI Key: DPSNSDSFRJLBDE-UHFFFAOYSA-N
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the morpholino group: This step involves the substitution of a suitable leaving group on the quinoline ring with morpholine.

    Attachment of the acetamide group: This can be done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino or quinoline moieties.

    Reduction: Reduction reactions could target the quinoline ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Morpholine-containing compounds: Like morpholine itself, used as a chemical intermediate.

    Acetamide derivatives: Such as paracetamol, known for its analgesic and antipyretic effects.

Uniqueness

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-4-2-6-18(14-16)23-21(26)15-28-19-7-3-5-17-8-9-20(24-22(17)19)25-10-12-27-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSNSDSFRJLBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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